N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-16-10-17(25)24(15-8-6-14(21)7-9-15)23-18(16)19(26)22-11-12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQMUVAKZWZTDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The methoxy group can be introduced via methylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form an alcohol.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: Its chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural features and molecular properties of the target compound and its analogs:
Substituent Effects and Hypothetical Implications
- Halogenation : The presence of both Cl (4-chlorophenylmethyl) and F (4-fluorophenyl) in the target compound introduces synergistic electronic effects. Fluorine’s strong electron-withdrawing nature may enhance binding to polar enzyme pockets, while chlorine contributes to lipophilicity and π-π stacking .
- Methoxy Group : The 4-methoxy substituent (electron-donating) in the target compound contrasts with the trifluoromethoxy group in , which is electron-withdrawing. This difference could influence redox stability and metabolic pathways.
- Aliphatic vs.
Biological Activity
N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | - |
| Escherichia coli | - | - |
| Pseudomonas aeruginosa | - | - |
The compound demonstrated significant activity against Staphylococcus aureus, with MIC values indicating strong potential for use in treating infections caused by this pathogen .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research has shown that similar pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Mechanism of Action: The compound may interfere with DNA synthesis and repair mechanisms in cancer cells.
- Case Studies: In vitro studies have shown that related compounds exhibit cytotoxicity against breast cancer and leukemia cell lines, suggesting a pathway for further exploration with this specific derivative .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Biofilm Disruption: The compound may also disrupt biofilm formation, enhancing the efficacy of existing antibiotics against resistant strains .
- Antioxidant Activity: Some studies suggest that pyridazine derivatives possess antioxidant properties that can protect cells from oxidative stress, a contributing factor in cancer progression.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- A study on pyrazole derivatives demonstrated effective inhibition against Staphylococcus aureus, with a focus on biofilm formation and resistance mechanisms .
- Another investigation into the anticancer effects of pyridazine derivatives revealed significant cytotoxicity in various cancer cell lines, emphasizing the need for further research on this specific compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
